4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is primarily attributed to its ability to interact with various molecular targets The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
- 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-
Uniqueness
Compared to similar compounds, 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Properties
CAS No. |
127378-16-9 |
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Molecular Formula |
C12H11NO3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-5-3-4-7(10(8)16-2)6-9-11(14)13-12(17)18-9/h3-6H,1-2H3,(H,13,14,17) |
InChI Key |
DCFBHAYQQWSRFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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